molecular formula C20H27N3O7 B14413749 Propanamide, N-(8-(acetyloxy)-8a-((acetyloxy)acetyl)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-2,2-dimethyl-, (4aalpha,8alpha,8aalpha)- CAS No. 86971-05-3

Propanamide, N-(8-(acetyloxy)-8a-((acetyloxy)acetyl)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-2,2-dimethyl-, (4aalpha,8alpha,8aalpha)-

Cat. No.: B14413749
CAS No.: 86971-05-3
M. Wt: 421.4 g/mol
InChI Key: NYAKVSWFXWACKR-IAMHBRQHSA-N
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Description

Propanamide, N-(8-(acetyloxy)-8a-((acetyloxy)acetyl)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-2,2-dimethyl-, (4aalpha,8alpha,8aalpha)- is a complex organic compound with a unique structure This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including acylation, cyclization, and functional group modifications. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may exhibit bioactivity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound may be developed as pharmaceuticals for the treatment of various diseases. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and oxo groups may play a role in binding to these targets, leading to changes in their activity. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-Methyl-4-oxo-3,4-dihydroquinazoline
  • 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry. The presence of acetyloxy groups and the hexahydroquinazolinyl core provide unique chemical properties and potential biological activities that are not found in other similar compounds.

Properties

CAS No.

86971-05-3

Molecular Formula

C20H27N3O7

Molecular Weight

421.4 g/mol

IUPAC Name

[2-[(4aS,8S,8aS)-8-acetyloxy-2-(2,2-dimethylpropanoylamino)-6-methyl-4-oxo-3,4a,5,8-tetrahydroquinazolin-8a-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C20H27N3O7/c1-10-7-13-16(27)21-18(22-17(28)19(4,5)6)23-20(13,14(26)9-29-11(2)24)15(8-10)30-12(3)25/h8,13,15H,7,9H2,1-6H3,(H2,21,22,23,27,28)/t13-,15+,20-/m1/s1

InChI Key

NYAKVSWFXWACKR-IAMHBRQHSA-N

Isomeric SMILES

CC1=C[C@@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C(C)(C)C)C(=O)COC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C(C)(C)C)C(=O)COC(=O)C)OC(=O)C

Origin of Product

United States

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